molecular formula C8H7O2P B1599243 Bis(2-furyl)phosphine CAS No. 216020-59-6

Bis(2-furyl)phosphine

Cat. No.: B1599243
CAS No.: 216020-59-6
M. Wt: 166.11 g/mol
InChI Key: ZAZKRENUXPVYHB-UHFFFAOYSA-N
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Description

Bis(2-furyl)phosphine is an organophosphorus compound characterized by the presence of two furan rings attached to a phosphorus atom. This compound is known for its unique chemical properties and its utility in various chemical reactions, particularly in the field of catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-furyl)phosphine can be synthesized through the reaction of 2-furyl lithium with phosphorus trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-furyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which bis(2-furyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The furan rings provide steric and electronic properties that enhance the reactivity of the phosphorus center, making it an effective catalyst .

Comparison with Similar Compounds

    Tri(2-furyl)phosphine: Similar in structure but with three furan rings.

    Diphenylphosphine: Contains phenyl groups instead of furan rings.

    Triphenylphosphine: Contains three phenyl groups.

Uniqueness: Bis(2-furyl)phosphine is unique due to the presence of furan rings, which impart distinct electronic properties compared to phenyl groups. This makes it particularly effective in certain catalytic applications where traditional phosphines may not perform as well .

Properties

IUPAC Name

bis(furan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2P/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZKRENUXPVYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)PC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408398
Record name BIS(2-FURYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216020-59-6
Record name BIS(2-FURYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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